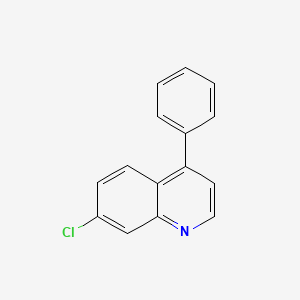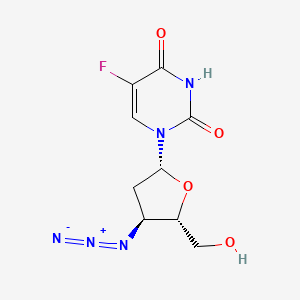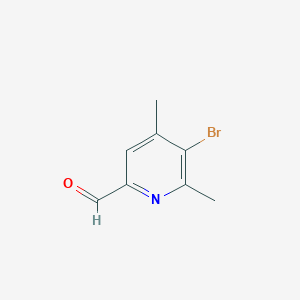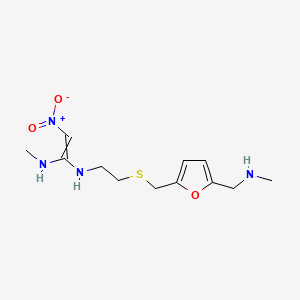![molecular formula C14H12O2 B8681009 6,11-Dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B8681009.png)
6,11-Dihydrodibenzo[b,e]oxepin-11-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Dihydrodibenzo[b,e]oxepin-11-ol is a chemical compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol This compound is known for its structural complexity, featuring a dibenzoxepin core, which is a seven-membered ring fused to two benzene rings
Métodos De Preparación
The synthesis of 6,11-Dihydrodibenzo[b,e]oxepin-11-ol involves several steps. One common method includes the reaction of an aldehyde with chloroform and an aqueous base to form an α-hydroxy dicarboxylic acid. This intermediate is then cyclized and reduced to yield the desired oxepin compound . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield through careful control of reaction conditions.
Análisis De Reacciones Químicas
6,11-Dihydrodibenzo[b,e]oxepin-11-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydroxylamine hydrochloride for oxime formation and various bases for cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6,11-Dihydrodibenzo[b,e]oxepin-11-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential antimicrobial properties.
Industry: Its derivatives are used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism of action of 6,11-Dihydrodibenzo[b,e]oxepin-11-ol involves its interaction with specific molecular targets. For instance, its derivatives, such as olopatadine, act as selective histamine H1-receptor antagonists, inhibiting the release of inflammatory mediators like leukotrienes and thromboxanes . This inhibition helps in reducing allergic responses and inflammation.
Comparación Con Compuestos Similares
6,11-Dihydrodibenzo[b,e]oxepin-11-ol can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C14H12O2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
6,11-dihydrobenzo[c][1]benzoxepin-11-ol |
InChI |
InChI=1S/C14H12O2/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14-15H,9H2 |
Clave InChI |
USEUIZFNMZIVML-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC=CC=C3O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8680932.png)
![6,7-dihydro-5H-benzo[7]annulen-5-one](/img/structure/B8680940.png)
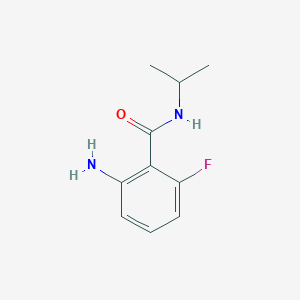
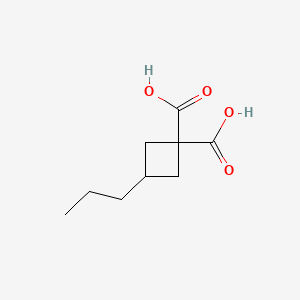
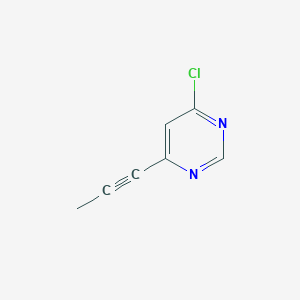
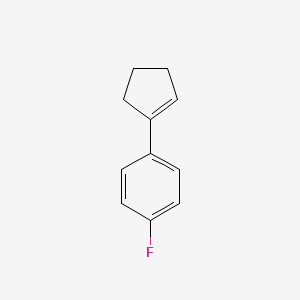
![5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8680973.png)
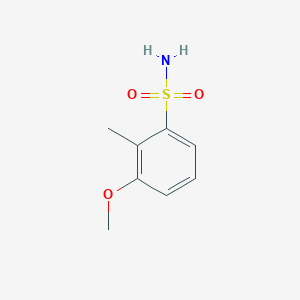
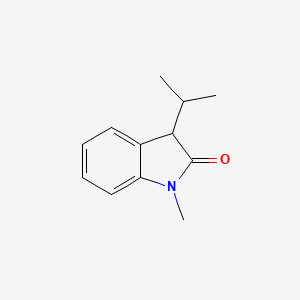
![6-bromo-1H-benzo[d]imidazol-4-amine](/img/structure/B8680983.png)
